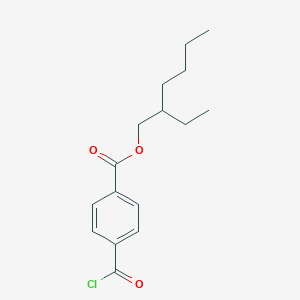
2-Ethylhexyl 4-(chlorocarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 4-(chlorocarbonyl)benzoate is an organic compound belonging to the class of benzoic acid esters. This compound is characterized by the presence of a chlorocarbonyl group attached to the benzene ring, making it a versatile intermediate in organic synthesis. It is used in various industrial applications, particularly in the production of polymers and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 4-(chlorocarbonyl)benzoate typically involves the esterification of 4-(chlorocarbonyl)benzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of 4-(chlorocarbonyl)benzoic acid and 2-ethylhexanol to the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to achieve optimal reaction rates. After the reaction is complete, the product is purified through distillation or recrystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl 4-(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 4-(chlorocarbonyl)benzoic acid and 2-ethylhexanol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or alcohols, typically carried out in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride, usually performed under anhydrous conditions.
Major Products:
Substitution Reactions: Amides or esters.
Hydrolysis: 4-(chlorocarbonyl)benzoic acid and 2-ethylhexanol.
Reduction: Hydroxymethyl derivatives.
Scientific Research Applications
2-Ethylhexyl 4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of bioactive molecules for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, plasticizers, and coatings.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 4-(chlorocarbonyl)benzoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorocarbonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
2-Ethylhexyl 4-aminobenzoate: Similar ester structure but with an amino group instead of a chlorocarbonyl group.
2-Ethylhexyl 4-(dimethylamino)benzoate: Contains a dimethylamino group, used in sunscreen formulations.
Methyl 4-(chlorocarbonyl)benzoate: Similar structure but with a methyl ester instead of an ethylhexyl ester.
Uniqueness: 2-Ethylhexyl 4-(chlorocarbonyl)benzoate is unique due to its specific ester and chlorocarbonyl functionalities, which provide distinct reactivity and applications compared to its analogs. Its long alkyl chain (2-ethylhexyl) imparts hydrophobic properties, making it suitable for use in non-polar environments and applications requiring hydrophobic interactions.
Properties
CAS No. |
183791-60-8 |
|---|---|
Molecular Formula |
C16H21ClO3 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
2-ethylhexyl 4-carbonochloridoylbenzoate |
InChI |
InChI=1S/C16H21ClO3/c1-3-5-6-12(4-2)11-20-16(19)14-9-7-13(8-10-14)15(17)18/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
NUEMEQJXIUDNAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


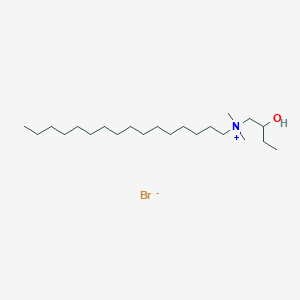
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-](/img/structure/B14262449.png)

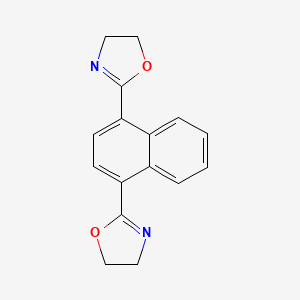

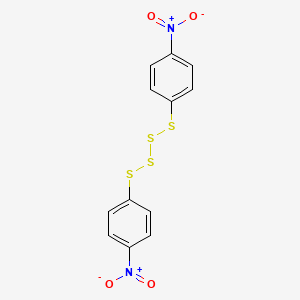
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

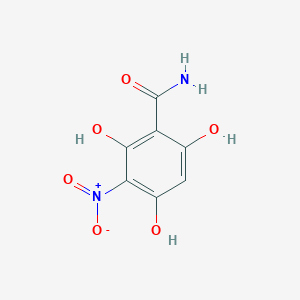
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
